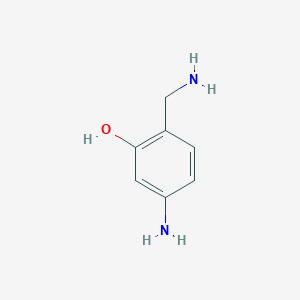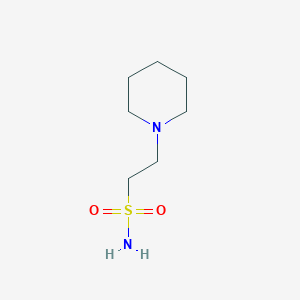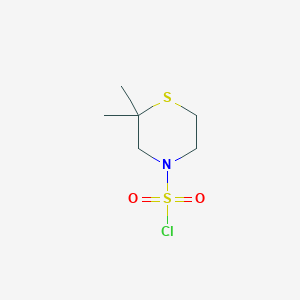![molecular formula C12H16N2O B13246379 3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile](/img/structure/B13246379.png)
3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a methoxypropan-2-ylamino moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with 1-methoxypropan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile can be compared with other similar compounds, such as:
- 3-{[(1-Methoxypropan-2-YL)amino]methyl}benzamide
- 3-{[(1-Methoxypropan-2-YL)amino]methyl}benzaldehyde
- 3-{[(1-Methoxypropan-2-YL)amino]methyl}benzoic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-[(1-methoxypropan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-10(9-15-2)14-8-12-5-3-4-11(6-12)7-13/h3-6,10,14H,8-9H2,1-2H3 |
InChI Key |
BPWAKZMWWKJRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B13246302.png)
![N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13246306.png)


![3-[(3-Methylcyclopentyl)amino]benzonitrile](/img/structure/B13246314.png)
![2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole](/img/structure/B13246317.png)
amine](/img/structure/B13246320.png)

![2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13246327.png)


amine](/img/structure/B13246351.png)


